Isophysodic acid

Description

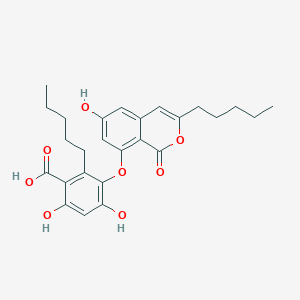

Isophysodic acid is a secondary metabolite belonging to the depsidone class, predominantly isolated from the lichen species Hypogymnia physodes . Depsidones are bicyclic aromatic compounds formed via oxidative coupling of two orcinol derivatives. This compound is characterized by a depsidone core structure with specific hydroxyl and methyl substitutions on its aromatic rings, distinguishing it from related compounds like physodic acid and physodalic acid . It is biosynthesized as part of the lichen’s defensive mechanism against environmental stressors, such as UV radiation and microbial invasion .

Properties

Molecular Formula |

C26H30O8 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

4,6-dihydroxy-3-(6-hydroxy-1-oxo-3-pentylisochromen-8-yl)oxy-2-pentylbenzoic acid |

InChI |

InChI=1S/C26H30O8/c1-3-5-7-9-17-12-15-11-16(27)13-21(22(15)26(32)33-17)34-24-18(10-8-6-4-2)23(25(30)31)19(28)14-20(24)29/h11-14,27-29H,3-10H2,1-2H3,(H,30,31) |

InChI Key |

BRRNOCJIAXDCCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC3=C(C=C(C(=C3CCCCC)C(=O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- This compound and physodic acid are isomers, differing only in hydroxylation patterns.

- Additional hydroxyl or methyl groups (e.g., in 3-hydroxyphysodic acid and physodalic acid) alter solubility and biological activity .

Bioactive Properties

Antioxidant Activity

- This compound : Demonstrates moderate DPPH radical scavenging (EC₅₀ ~400 μg/mL) but significantly contributes to the high antioxidant capacity of H. physodes extracts, which reduce Fe(III) 4.5× more effectively than other lichen species .

- Physodalic acid : Shows enhanced antioxidant activity under environmental stress, suggesting adaptive roles in lichen defense .

Toxicity and Immunomodulation

- Psoromic acid (a related depsidone): Exhibits cardioprotective effects via fibrinolytic and antioxidant mechanisms, highlighting functional diversity within the class .

Research Findings and Data Analysis

Table 2: Comparative Bioactivity of Depsidones

Insights :

- Structural features (e.g., free hydroxyl groups) correlate with antioxidant potency.

- This compound’s toxicity mechanism (ROS/MMP) is unique among depsidones, which typically exhibit low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.